Ketone Ester

Description

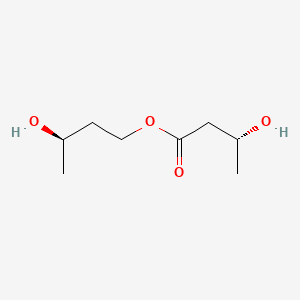

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPVIWVMWUSBD-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC(=O)C[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660064 | |

| Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208313-97-6 | |

| Record name | (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (B1233784), a ketone body ester with significant therapeutic and ergogenic potential. The document details various synthetic strategies, with a primary focus on enzymatic and chemo-enzymatic methods, which are favored for their high stereoselectivity. Experimental protocols, quantitative data, and pathway visualizations are presented to facilitate practical application in a research and development setting.

Core Synthesis Strategies

The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate predominantly relies on the stereoselective combination of two key chiral building blocks: (R)-3-hydroxybutyric acid (or its ester derivatives) and (R)-1,3-butanediol. The main approaches to procure these precursors and assemble the final product are:

-

Enzymatic Transesterification: This is the most widely reported method, utilizing lipases, most notably Candida antarctica Lipase (B570770) B (CAL-B), to catalyze the reaction between an ester of (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[1][2]

-

Kinetic Resolution of Racemic Precursors: Lipases are employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral precursor. This can be applied to racemic ethyl 3-hydroxybutyrate (B1226725) or racemic 1,3-butanediol.[2]

-

Synthesis from Racemic β-Butyrolactone: A multi-step chemo-enzymatic process that starts with the enzymatic kinetic resolution of racemic β-butyrolactone to yield enantiopure intermediates for the synthesis of the final ester.[3][4]

-

Depolymerization of Polyhydroxybutyrate (PHB): The biopolymer poly-(R)-3-hydroxybutyrate, produced by bacterial fermentation, serves as a renewable and enantiopure source of (R)-3-hydroxybutyrate esters through acid- or base-catalyzed alcoholysis.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic protocols for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its precursors.

Table 1: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via Enzymatic Transesterification

| Starting Materials | Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Diastereomeric Ratio/Excess | Reference |

| Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 30 | 80 mmHg | 6 | 48 | >90% dr | [2] |

| (R)-ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 30 | 80 mmHg | 6 | - | - | [6] |

Table 2: Preparation of Chiral Precursors

| Target Molecule | Starting Material | Method | Catalyst | Key Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (R)-ethyl 3-hydroxybutyrate | Racemic β-butyrolactone | Enzymatic kinetic resolution & ethanolysis | CAL-B, H₂SO₄ | 25 °C | - | 85% | [3] |

| (R)-1,3-butanediol | Racemic 1,3-butanediol | Deracemization (oxidation-reduction cascade) | C. parapsilosis, P. kudriavzevii | 30-35 °C, pH 8.0 | 83.4 | 99.5% | [7] |

| Ethyl (R)-3-hydroxybutyrate | Poly-(R)-3-hydroxybutyrate | Acid-catalyzed ethanolysis | H₂SO₄ | 110 °C | - | 100% | [5][8] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis from Racemic Ethyl 3-Hydroxybutyrate

This protocol details the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from racemic ethyl 3-hydroxybutyrate and enantiopure (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B) for kinetic resolution.

Materials:

-

Racemic ethyl 3-hydroxybutyrate

-

(R)-1,3-butanediol

-

Immobilized Candida antarctica lipase B (CAL-B)

Procedure: [2]

-

A mixture of racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.9 mmol), and CAL-B (70 mg) is prepared in a reaction vessel.

-

The mixture is gently shaken at 30 °C under reduced pressure (80 mmHg) for 6 hours to facilitate the removal of the ethanol (B145695) by-product.

-

The reaction progress and stereochemistry are monitored by chiral phase gas chromatography (GC).

-

Upon completion, the enzyme is removed by filtration.

-

The unreacted (S)-ethyl 3-hydroxybutyrate is separated from the product by evaporation under reduced pressure. The distillate contains (S)-ethyl 3-hydroxybutyrate (yield: 40%, ee: 91%), and the residue is the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (yield: 48%, dr: >90%).

Protocol 2: Synthesis from Racemic β-Butyrolactone

This chemo-enzymatic protocol starts with the kinetic resolution of racemic β-butyrolactone.

Step a: Kinetic Resolution of Racemic β-Butyrolactone [6]

-

Racemic β-butyrolactone (50 mmol), water (30 mmol), and CAL-B (0.3 g) are mixed in methyl tert-butyl ether (MTBE, 250 mL).

-

The mixture is stirred at 25 °C for 2 hours.

-

This step yields (R)-β-butyrolactone and (S)-3-hydroxybutanoic acid.

Step b: Synthesis of (R)-ethyl 3-hydroxybutyrate [6]

-

The resulting (R)-β-butyrolactone (23 mmol) from the previous step is reacted with ethanol (50 mL) in the presence of a catalytic amount of sulfuric acid (0.2% v/v).

-

The reaction is carried out at 25 °C for 48 hours to yield ethyl (R)-3-hydroxybutyrate.

Step c: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate [6]

-

(R)-ethyl 3-hydroxybutyrate (20 mmol) is reacted with (R)-1,3-butanediol (20 mmol) in the presence of CAL-B (0.2 g).

-

The reaction is maintained at 30 °C under reduced pressure (80 mmHg) for 6 hours.

Protocol 3: Preparation of Ethyl (R)-3-hydroxybutyrate from PHB

This protocol describes the acid-catalyzed alcoholysis of poly-(R)-3-hydroxybutyrate.

Materials: [5]

-

Poly-(R)-3-hydroxybutyrate (PHB)

-

Absolute ethanol

-

Concentrated sulfuric acid

Procedure: [5]

-

A 22.7 L Parr reactor is charged with 12.5 L of absolute ethanol and 2.5 kg of PHB.

-

The mixture is stirred for 2-5 minutes to ensure complete mixing.

-

Concentrated sulfuric acid (0.1 L) is slowly added to the mixture.

-

The mixture is heated to 110 °C with a ramp of 300 °C/h and held at this temperature for a total run time of 22 hours.

-

After the reaction, the reactor is cooled to approximately 30 °C.

-

The reactor is vented and purged with nitrogen to remove any formed ether.

-

The resulting solution containing ethyl (R)-3-hydroxybutyrate is then purified by distillation.

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Caption: Workflow for enzymatic synthesis via kinetic resolution.

Caption: Workflow for PHB depolymerization to obtain a key precursor.

References

- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Deep Dive: Acetoacetate Diester vs. Beta-Hydroxybutyrate Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Exogenous ketones are being increasingly investigated as therapeutic agents and performance enhancers due to their ability to induce a state of nutritional ketosis without the need for a stringent ketogenic diet. Among the various forms of exogenous ketones, esters of acetoacetate (B1235776) (AcAc) and beta-hydroxybutyrate (BHB) have garnered significant attention. This technical guide provides a comprehensive comparison of acetoacetate diester and beta-hydroxybutyrate ester, focusing on their synthesis, pharmacokinetics, metabolic fate, and distinct signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the field of ketone metabolism and therapeutics.

Chemical Synthesis and Properties

The chemical synthesis of acetoacetate diesters and beta-hydroxybutyrate esters involves distinct chemical strategies, resulting in molecules with different properties and metabolic precursors.

Acetoacetate Diester: (R,S)-1,3-Butanediol Acetoacetate Diester

(R,S)-1,3-butanediol acetoacetate diester is a prominent example of an acetoacetate diester. Its synthesis typically involves the transesterification of t-butylacetoacetate with (R,S)-1,3-butanediol.[1] Another method involves the reaction of 1,3-butanediol (B41344) with diketene (B1670635).

Beta-Hydroxybutyrate Ester: (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

A well-studied beta-hydroxybutyrate monoester is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Its synthesis is often achieved through enzymatic processes to ensure stereospecificity, which is crucial for biological activity. One common method involves the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol, catalyzed by enzymes like Candida antarctica lipase (B570770) B (CAL-B).

Comparative Pharmacokinetics

The pharmacokinetic profiles of acetoacetate diester and beta-hydroxybutyrate ester differ significantly, impacting the resulting levels and ratio of circulating ketone bodies.

| Parameter | Acetoacetate Diester ((R,S)-1,3-butanediol acetoacetate diester) | Beta-Hydroxybutyrate Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) |

| Primary Ketone Delivered | Acetoacetate (AcAc) | Beta-hydroxybutyrate (BHB) |

| Peak Blood Ketone Levels (Total Ketones) | Moderate | High |

| Peak Blood AcAc Levels | Significantly elevated | Moderately elevated (from BHB conversion) |

| Peak Blood BHB Levels | Moderately elevated (from AcAc conversion and 1,3-butanediol metabolism) | Significantly elevated |

| Time to Peak (Tmax) | Variable, can be rapid | Typically 30-60 minutes |

| Gastrointestinal Tolerability | Often associated with gastrointestinal distress[1][2] | Generally better tolerated at equivalent ketogenic doses |

Note: The pharmacokinetic data is compiled from multiple studies and can vary based on the specific ester, dosage, and individual metabolic differences.

One study comparing a beta-hydroxybutyrate monoester to an acetoacetate diester in professional cyclists found that the acetoacetate diester led to lower peak blood ketone levels (around 1 mmol/L) compared to the higher levels (up to 5 mmol/L) achieved with the beta-hydroxybutyrate ester.[2] Furthermore, the acetoacetate diester was associated with significant gastrointestinal upset, which negatively impacted performance.[2][3] In conscious pigs, continuous infusion of (R,S)-1,3-butanediol-acetoacetate esters at 30% of the caloric requirement resulted in total ketone body concentrations of 0.5 mM.[4]

Metabolic Fate and Interconversion

Upon ingestion, both types of esters are hydrolyzed by esterases in the gut and liver, releasing their constituent ketone bodies and alcohol moieties.

-

Acetoacetate Diester: Releases acetoacetate and 1,3-butanediol. Acetoacetate can be directly utilized by extrahepatic tissues or converted to BHB by the enzyme β-hydroxybutyrate dehydrogenase. The 1,3-butanediol is metabolized in the liver to BHB.[5]

-

Beta-Hydroxybutyrate Ester: Releases beta-hydroxybutyrate and, in the case of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, also releases (R)-1,3-butanediol which is subsequently converted to BHB and AcAc in the liver.

The metabolic fate of these esters dictates the resulting ratio of BHB to AcAc in the blood, which can have important implications for their physiological effects.

Metabolic pathways of acetoacetate and beta-hydroxybutyrate esters.

Distinct Signaling Pathways

Beyond their role as energy substrates, both acetoacetate and beta-hydroxybutyrate act as signaling molecules, modulating distinct cellular pathways.

Acetoacetate Signaling

Recent research has highlighted specific signaling roles for acetoacetate.

-

TGF-β1–Smad2/3 Signaling: Acetoacetate has been shown to ameliorate skin fibrosis by suppressing the phosphorylation of Smad2/3 in the transforming growth factor-beta 1 (TGF-β1) signaling pathway.

-

Histone Acetoacetylation: Acetoacetate can be converted to acetoacetyl-CoA, which can then be used by histone acetyltransferases like HBO1 to acetoacetylate histone lysines. This novel post-translational modification is dynamic and responsive to intracellular acetoacetate levels, suggesting a role in epigenetic regulation.

-

Vasoactive Peptide Regulation: In mouse brain microvascular endothelial cells, acetoacetate has been shown to increase the production of the potent vasoconstrictor, endothelin-1 (B181129).[6]

Signaling pathways modulated by acetoacetate.

Beta-Hydroxybutyrate Signaling

Beta-hydroxybutyrate is a well-established signaling molecule with diverse effects.

-

G-Protein Coupled Receptor (GPCR) Agonism: BHB acts as a ligand for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[7][8] Activation of these receptors can lead to various downstream effects, including modulation of lipolysis and inflammation.[9]

-

Histone Deacetylase (HDAC) Inhibition: BHB is a known inhibitor of class I histone deacetylases, leading to increased histone acetylation and subsequent changes in gene expression.

-

NLRP3 Inflammasome Inhibition: BHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.

-

Vasoactive Peptide Regulation: In contrast to acetoacetate, BHB has been demonstrated to increase the production of vascular permeability factor (VPF/VEGF) in mouse brain microvascular endothelial cells.[6]

Signaling pathways modulated by beta-hydroxybutyrate.

Experimental Protocols

Synthesis of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

Materials:

-

Racemic ethyl 3-hydroxybutyrate (B1226725)

-

(R)-1,3-butanediol

-

Candida antarctica lipase B (CAL-B), immobilized

-

Reduced pressure rotary evaporator

Procedure:

-

A mixture of racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.9 mmol), and CAL-B (70 mg) is prepared.

-

The mixture is gently shaken under reduced pressure (80 mmHg) at 30°C for 6 hours.

-

The reaction mixture is then filtered to remove the enzyme.

-

The filtrate is subjected to reduced pressure evaporation (80 mmHg) to separate the unreacted (S)-ethyl 3-hydroxybutyrate as the distillate from the desired product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Synthesis of (R,S)-1,3-Butanediol Acetoacetate Diester

Materials:

-

1,3-butanediol

-

Diketene

-

Triethylamine (B128534) (catalyst)

-

Ice bath

Procedure:

-

A mixture of 1 mole of 1,3-butanediol and 5 mmol of triethylamine is prepared.

-

The mixture is cooled in an ice bath and stirred while 2 moles of diketene are added dropwise over 1.5 hours.

-

Stirring is continued for 5 to 7 hours at 0°C, followed by 15 hours at room temperature.

-

The reaction progress is monitored by proton NMR.

-

The resulting product is a mixture of the monoester and diester, which can be purified by distillation under vacuum.

Measurement of Blood Ketone Bodies by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the simultaneous determination of β-hydroxybutyrate, acetone (B3395972), and acetoacetate in blood.

Principle: The method is based on the enzymatic oxidation of D-β-hydroxybutyrate to acetoacetate, followed by the decarboxylation of acetoacetate to acetone. The total acetone is then quantified by headspace GC-MS using a labeled internal standard.[10]

Sample Preparation:

-

A blood sample is collected.

-

The sample is treated with an enzyme (β-hydroxybutyrate dehydrogenase) to convert all D-β-hydroxybutyrate to acetoacetate.

-

The sample is then acidified to promote the decarboxylation of all acetoacetate (both original and that derived from BHB) to acetone.

GC-MS Analysis:

-

A headspace vial containing the prepared sample is heated to allow the volatile acetone to partition into the headspace gas.

-

A sample of the headspace gas is injected into the GC-MS system.

-

The components are separated on a gas chromatography column and detected by a mass spectrometer.

-

Quantification is achieved by comparing the peak area of the analyte (acetone) to that of a known concentration of an isotopically labeled internal standard (e.g., acetone-¹³C₃).[10]

Workflow Diagram:

Workflow for blood ketone analysis by GC-MS.

Conclusion

Acetoacetate diesters and beta-hydroxybutyrate esters represent two distinct approaches to inducing nutritional ketosis. The choice between these esters for research or therapeutic development depends on the desired pharmacokinetic profile, the specific ketone body to be elevated, and the targeted physiological or signaling pathways. Beta-hydroxybutyrate esters, particularly the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester, have been more extensively studied in humans and generally exhibit better tolerability and a more robust elevation of blood BHB levels. Acetoacetate diesters offer a means to specifically investigate the roles of acetoacetate, though challenges with gastrointestinal side effects have been reported. A thorough understanding of their respective chemical, metabolic, and signaling properties is crucial for the rational design of future studies and the development of effective ketone-based therapies.

References

- 1. Frontiers | Commentary: Ketone Diester Ingestion Impairs Time-Trial Performance in Professional Cyclists [frontiersin.org]

- 2. ketosource.co [ketosource.co]

- 3. ketone.com [ketone.com]

- 4. Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Commentary: Ketone Diester Ingestion Impairs Time-Trial Performance in Professional Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetoacetate and beta-hydroxybutyrate differentially regulate endothelin-1 and vascular endothelial growth factor in mouse brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Hydroxybutyrate modulates N-type calcium channels in rat sympathetic neurons by acting as an agonist for the G-protein-coupled receptor FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Ketone Esters: A Technical Guide to Their Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in the therapeutic potential of exogenous ketones has propelled ketone esters to the forefront of metabolic research. These synthetically derived compounds offer a potent method for inducing a state of nutritional ketosis, bypassing the often-challenging adherence to a strict ketogenic diet. This technical guide provides an in-depth exploration of the biochemical pathways governing ketone ester metabolism in vivo, offering a comprehensive resource for professionals in research and drug development.

Introduction to Ketone Esters and Their Metabolic Significance

Exogenous ketone supplements, particularly ketone esters (KEs), are designed to elevate blood ketone body concentrations, primarily D-β-hydroxybutyrate (D-BHB) and acetoacetate (B1235776) (AcAc).[1][2] Unlike ketone salts, which are bound to minerals, ketone esters are typically comprised of a ketone body linked to an alcohol, such as 1,3-butanediol.[3] This unique structure influences their absorption, hydrolysis, and subsequent metabolic processing.[3] The primary goal of KE supplementation is to provide an alternative energy substrate to glucose and fatty acids, a strategy being investigated for a range of applications including neurodegenerative diseases, metabolic disorders, and performance enhancement.[4][5]

The Biochemical Pathway of this compound Metabolism

The in vivo metabolism of ketone esters is a multi-step process that begins with ingestion and culminates in the cellular utilization of ketone bodies for energy production. The specific pathway can vary depending on the chemical structure of the this compound.

Hydrolysis in the Gastrointestinal Tract and Liver

Upon oral ingestion, ketone esters are primarily hydrolyzed in the gut and liver by non-specific esterases.[5][6] This enzymatic cleavage breaks the ester bond, releasing the constituent ketone body and alcohol precursor. For instance, the common this compound (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed into D-BHB and (R)-1,3-butanediol.[5][7] Similarly, bis octanoyl (R)-1,3-butanediol is broken down into octanoic acid (a medium-chain fatty acid) and (R)-1,3-butanediol.[8]

References

- 1. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metagenicsinstitute.com [metagenicsinstitute.com]

- 3. fastercapital.com [fastercapital.com]

- 4. This compound effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | On the Metabolism of Exogenous Ketones in Humans [frontiersin.org]

- 8. A randomized open-label, observational study of the novel this compound, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]

Cellular uptake mechanisms of exogenous ketone esters

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Exogenous Ketone Esters

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Exogenous ketone esters are synthetic compounds that, upon ingestion, are rapidly metabolized to the ketone bodies D-β-hydroxybutyrate (βOHB) and acetoacetate (B1235776) (AcAc). These molecules serve not only as alternative energy substrates for peripheral tissues, especially the brain, but also as potent signaling molecules.[1] Understanding the precise mechanisms by which these ketone bodies traverse the cell membrane is critical for their therapeutic application in metabolic diseases, neurological disorders, and performance enhancement. This guide provides a detailed overview of the primary transport systems, their kinetics, the experimental methodologies used to characterize them, and the key signaling pathways initiated following cellular uptake.

Core Cellular Uptake Mechanisms

The cellular uptake of ketone bodies is not a passive process but is facilitated by two main families of transmembrane proteins: the proton-coupled Monocarboxylate Transporters (MCTs) and the Sodium-coupled Monocarboxylate Transporters (SMCTs).[2][3] These transporters are responsible for the efficient movement of monocarboxylates like βOHB, AcAc, pyruvate, and lactate (B86563) across the plasma membrane.

Monocarboxylate Transporters (MCTs)

The MCT family (encoded by the SLC16A gene family) consists of 14 members, with MCT1-4 being the most well-characterized for monocarboxylate transport.[2][4] These transporters function as proton symporters, meaning they co-transport one proton with one monocarboxylate molecule, driven by the proton gradient across the cell membrane.

-

MCT1 (SLC16A1): Expressed ubiquitously, MCT1 is found in the brain (primarily in astrocytes and brain endothelial cells), skeletal muscle, heart, and erythrocytes.[5][6] Its widespread expression makes it a key player in the general distribution and uptake of ketone bodies.

-

MCT2 (SLC16A7): Known for its higher affinity for ketone bodies compared to MCT1, MCT2 is predominantly expressed in neurons, liver, and kidney proximal tubules.[2][7][8] Its specific localization in neurons highlights its crucial role in supplying the brain with ketone-based energy.[8]

Sodium-coupled Monocarboxylate Transporters (SMCTs)

The SMCT family (encoded by the SLC5A gene family) provides a mechanism for the active transport of monocarboxylates against their concentration gradient. This is achieved by coupling substrate transport to the sodium gradient maintained by the Na+/K+-ATPase.

-

SMCT1 (SLC5A8): This is a high-affinity transporter for ketone bodies, lactate, and pyruvate.[5] It is electrogenic, with a Na+:substrate stoichiometry ranging from 2:1 to 4:1.[8][9] SMCT1 is expressed in the apical membrane of intestinal and renal epithelial cells, and importantly, is found exclusively in neurons within the brain.[5][8] This allows neurons to actively sequester ketone bodies, a critical function during periods of low glucose availability.[8]

-

SMCT2 (SLC5A12): This is a low-affinity transporter, expressed in astrocytes and the apical membrane of renal tubules.[5][10] Its precise physiological role in the brain is less established but it contributes to the overall renal reabsorption of monocarboxylates.[5]

Quantitative Data: Transporter Kinetics

The affinity of transporters for their substrates is defined by the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximal transport velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity. The data below is compiled from studies utilizing transporter expression in Xenopus oocytes and measurements in isolated rat hepatocytes.[2][11]

| Transporter | Substrate | Kₘ Value (mM) | Reference |

| MCT1 | D-β-hydroxybutyrate | 12.5 | [2] |

| L-β-hydroxybutyrate | 12.7 | [11] | |

| Acetoacetate | 5.5 - 6.1 | [2][11] | |

| MCT2 | D-β-hydroxybutyrate | 1.2 | [2] |

| Acetoacetate | 0.8 | [2] | |

| SMCT1 | D-β-hydroxybutyrate | 1.4 | [8] |

| Acetoacetate | 0.21 | [8] |

Note: Data are derived from various model systems and species, and in vivo kinetics may vary.

Experimental Protocols for Studying Ketone Uptake

Characterizing the transport of ketone bodies into cells requires a range of specialized techniques, from in vitro kinetic analysis to in vivo flux measurements.

In Vitro Transporter Characterization

-

Heterologous Expression Systems: A common method involves expressing the gene for a specific transporter (e.g., SLC16A1 for MCT1) in a cell type that lacks it, such as Xenopus oocytes.[2][3] Researchers can then perfuse the oocytes with radio-labeled or stable-isotope-labeled ketone bodies at various concentrations to determine transport kinetics (Kₘ and Vₘₐₓ).

-

Intracellular pH Fluorometry: For proton-coupled MCTs, uptake of a monocarboxylate is accompanied by a proton, causing intracellular acidification. This can be measured in real-time using pH-sensitive fluorescent dyes like BCECF. The initial rate of pH change is proportional to the rate of transport, allowing for kinetic analysis in isolated cells or cell cultures.[11]

-

siRNA-mediated Knockdown: To confirm the role of a specific transporter, small interfering RNA (siRNA) can be used to silence the gene encoding the transporter in a cell line.[12] A subsequent reduction in ketone body uptake compared to control cells provides strong evidence for the transporter's involvement.

In Vivo and Tissue-Level Analysis

-

Stable Isotope Tracer Infusion: To measure whole-body ketone transport and turnover, a continuous intravenous infusion of a stable isotope-labeled ketone body (e.g., D-(-)-3-hydroxy[4,4,4-²H₃]butyrate) is administered.[13][14] Blood samples are taken at steady-state, and mass spectrometry is used to determine the rate of appearance and disappearance of the tracer, providing a quantitative measure of ketone body flux.

-

Immunohistochemistry and In Situ Hybridization: These tissue-based methods are used to localize the transporters. Immunohistochemistry uses antibodies to detect the transporter protein, while in situ hybridization uses labeled nucleic acid probes to detect its mRNA.[7][8] These techniques have been crucial in mapping the distinct expression patterns of MCT1, MCT2, and SMCT1 in the brain.[8]

-

UPLC-MS/MS Quantification: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for accurately quantifying the concentrations of βOHB and AcAc in biological samples like serum, plasma, and tissue homogenates.[15] This is essential for correlating transporter expression with actual ketone body levels.

Caption: A typical experimental workflow for characterizing ketone transporters.

Cellular Signaling Pathways of Ketone Bodies

Beyond their role as a fuel source, ketone bodies, particularly βOHB, are potent signaling molecules that can modulate cellular processes by influencing gene expression and protein activity.[16][17]

Inhibition of Histone Deacetylases (HDACs)

A primary signaling mechanism of βOHB is the direct inhibition of class I and IIa histone deacetylases (HDACs).[12][17] HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to more compact chromatin and transcriptional repression.

By inhibiting HDACs, βOHB promotes histone hyperacetylation. This modification relaxes the chromatin structure, making gene promoters more accessible to transcription factors. This epigenetic regulation leads to the increased expression of genes involved in antioxidant responses and metabolic regulation, such as FOXO3A and MT2, thereby conferring protection against oxidative stress.[12]

References

- 1. Exogenous Ketone Supplements Improved Motor Performance in Preclinical Rodent Models [mdpi.com]

- 2. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]

- 5. Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular expression of a sodium-dependent monocarboxylate transporter (Slc5a8) and the MCT family in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identity of SMCT1 (SLC5A8) as a neuron-specific Na+-coupled transporter for active uptake of L-lactate and ketone bodies in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. The kinetics, substrate, and inhibitor specificity of the monocarboxylate (lactate) transporter of rat liver cells determined using the fluorescent intracellular pH indicator, 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Ketone body transport in the human neonate and infant. | Semantic Scholar [semanticscholar.org]

- 15. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Ketone Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Ketone Biology

The journey into the world of ketone metabolism began not in a modern laboratory, but with astute clinical observations in the 19th century. Physicians noted a peculiar sweet or fruity odor, likened to chloroform (B151607) or rotting apples, on the breath of patients with uncontrolled diabetes, a harbinger of the often-fatal diabetic coma.[1] This marked the first recognition of a distinct metabolic state, later to be understood as ketoacidosis.

The first pivotal step towards identifying the molecules responsible for this phenomenon occurred in 1857 , when Wilhelm Petters in Prague successfully isolated acetone (B3395972) from the urine of a woman in a diabetic coma.[1] This discovery provided the first chemical evidence of what would come to be known as ketone bodies.

Further clinical characterization came in 1874 from the German physician Adolf Kussmaul, who described the distinctive deep, labored breathing pattern in patients with severe diabetic acidosis, a sign now eponymously known as "Kussmaul breathing".[1] His work suggested that an endogenous acid was poisoning these patients. The identity of this acid was unveiled in 1884 by Oskar Minkowski, who identified beta-hydroxybutyric acid as a key component in the blood and urine of individuals with diabetic ketoacidosis.[1]

These early discoveries, summarized in the timeline below, laid the groundwork for understanding that the body could produce an alternative, potent source of energy from fat, particularly in states of carbohydrate scarcity.

Historical Timeline of Early Ketone Discovery

| Year | Key Discovery/Event | Researcher(s) | Significance |

| 1850s | Observation of a "fruity" odor in the breath and urine of diabetic patients.[1] | Multiple Clinicians | First clinical recognition of a metabolic disturbance in diabetes. |

| 1857 | Isolation of acetone from the urine of a patient in a diabetic coma.[1] | Wilhelm Petters | First chemical identification of a ketone body. |

| 1874 | Detailed clinical description of "Kussmaul breathing" in diabetic acidosis.[1] | Adolf Kussmaul | Linked a specific clinical sign to the underlying acidic state. |

| 1884 | Identification of beta-hydroxybutyric acid.[1] | Oskar Minkowski | Identified the primary acidic ketone body responsible for ketoacidosis. |

| 1921 | The term "ketogenic diet" is coined based on research showing that a high-fat, low-carbohydrate diet induces ketone production.[2] | Rollin Turner Woodyatt, Russell Morse Wilder | Established the dietary basis for inducing ketosis and its therapeutic potential. |

| Late 1960s | Seminal studies on prolonged starvation in obese individuals demonstrate that ketone bodies replace glucose as the brain's primary fuel.[3][4] | George F. Cahill, Jr. and colleagues | Revealed the critical role of ketones in sustaining brain function during prolonged fasting. |

From Endogenous Production to Exogenous Delivery: The Genesis of Ketone Esters

For much of the 20th century, the study of ketones was largely confined to two contexts: the pathophysiology of diabetic ketoacidosis and the therapeutic application of the ketogenic diet for refractory epilepsy.[2] However, the groundbreaking work in the late 1960s by Dr. George F. Cahill, Jr. and his colleagues at Harvard Medical School revolutionized the understanding of ketone metabolism. Their studies on prolonged fasting in obese subjects were the first to definitively show that the brain could derive a significant portion of its energy from ketone bodies, specifically beta-hydroxybutyrate (BHB) and acetoacetate (B1235776) (AcAc), thereby sparing glucose and protein.[3][4]

This paradigm shift raised a tantalizing question: if the body produces ketones as a "superfuel" during times of stress and starvation, could providing ketones exogenously—from an external source—confer metabolic benefits without the need for extreme dietary restrictions or fasting? This question laid the intellectual foundation for the development of ketone esters.

The primary challenge was to deliver a large enough quantity of ketone bodies to significantly raise blood levels, in a form that was palatable, safe, and metabolically efficient. Simply ingesting ketone salts (ketones bound to a mineral salt) was not a viable option for achieving sustained, high levels of ketosis due to the large salt load, which can cause gastrointestinal distress and other health issues.

This challenge was taken up by a handful of visionary researchers, most notably Dr. Richard Veech at the National Institutes of Health (NIH) and Dr. Kieran Clarke at the University of Oxford. Their work, often funded by military research agencies like the Defense Advanced Research Projects Agency (DARPA) with the goal of enhancing soldier performance and resilience, led to the creation of the first ketone esters.

A ketone ester is a molecule in which a ketone body is chemically bound to an alcohol via an ester bond. Upon ingestion, enzymes in the gut and liver cleave this bond, releasing the ketone body and the alcohol into the bloodstream. This method allows for the delivery of a high dose of ketones without the accompanying salt load, leading to a rapid and sustained elevation of blood ketone levels.

The development of these compounds was a significant biochemical and physiological undertaking, representing a pivotal moment in the history of ketone research. It moved the field from observing an endogenous metabolic state to actively and precisely inducing that state for therapeutic and performance-enhancing purposes.

Key Preclinical and Clinical Studies in this compound Development

The transition of ketone esters from a theoretical concept to a viable metabolic therapy was driven by rigorous preclinical and clinical research. The initial studies were designed to answer fundamental questions about the safety, pharmacokinetics, and physiological effects of inducing acute, high-level ketosis through exogenous supplementation.

Seminal Human Studies on this compound Ingestion

The following table summarizes key quantitative data from some of the foundational human studies on this compound consumption. These studies were crucial in establishing the efficacy of ketone esters in elevating blood ketone levels and in demonstrating their impact on metabolism and physical performance.

| Study (Year) | This compound Formulation | Dosage | Peak Blood BHB (mmol/L) | Time to Peak (min) | Key Metabolic Findings |

| Clarke et al. (2012) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 140-714 mg/kg body weight | 3.2 - 6.9 | ~30-60 | Lowered blood glucose, lactate (B86563), and free fatty acids; altered fuel selection during exercise. |

| Cox et al. (2016) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 573 mg/kg body weight | ~3 | ~30 | Spared muscle glycogen (B147801) and reduced lactate production during exercise; improved time-trial performance. |

| Stubbs et al. (2017) | Ketone monoester (KME) | 395 mg/kg body weight | ~3.5 | ~60 | Suppressed appetite and lowered levels of the hunger hormone ghrelin. |

Detailed Experimental Protocols

To provide a deeper understanding of the methodologies employed in this pioneering research, detailed protocols from a representative early study are outlined below.

Protocol Example: Pharmacokinetics and Metabolic Effects of a Ketone Monoester

-

Study Design: A randomized, single-blind, two-period crossover study.

-

Participants: Healthy adult volunteers (n=8), aged 25-45, with a BMI between 20-25 kg/m ². Participants were screened for any metabolic or cardiovascular diseases.

-

Procedure:

-

Baseline: Participants arrived at the laboratory in the morning after an overnight fast (10-12 hours). A baseline blood sample was collected via an intravenous catheter.

-

Intervention: Participants consumed either the ketone monoester drink or a placebo drink (isocaloric and taste-matched) over a 5-minute period.

-

Post-Ingestion Monitoring: Blood samples were collected at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-ingestion.

-

Metabolic Measurements: Blood samples were analyzed for beta-hydroxybutyrate (BHB), glucose, insulin, free fatty acids, and triglycerides.

-

Washout Period: A washout period of at least 7 days separated the two study visits.

-

-

Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) for blood BHB were calculated. Metabolic parameters were compared between the this compound and placebo conditions using appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA).

Molecular Mechanisms and Signaling Pathways

Ketone bodies, particularly beta-hydroxybutyrate (BHB), are not merely an energy substrate. They are also potent signaling molecules that exert significant influence over cellular processes, including gene expression, inflammation, and oxidative stress. The ability of ketone esters to rapidly and safely elevate BHB levels has opened up new avenues of research into these non-metabolic functions.

BHB as a Histone Deacetylase (HDAC) Inhibitor

One of the most significant discoveries in recent years is that BHB is an endogenous inhibitor of class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone acetylation, which in turn leads to the expression of genes involved in stress resistance and longevity, such as FOXO3A and MT2.

Caption: BHB-mediated inhibition of HDACs, leading to increased gene expression for stress resistance.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines. Chronic activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. BHB has been shown to inhibit the activation of the NLRP3 inflammasome, thereby exerting a potent anti-inflammatory effect. This occurs independently of its role as an HDAC inhibitor.

Caption: BHB inhibits the activation of the NLRP3 inflammasome, reducing inflammation.

Conclusion and Future Directions

The journey from the 19th-century observation of a "fruity breath" in diabetic patients to the precision-targeting of metabolic and signaling pathways with synthetic ketone esters is a testament to the power of scientific inquiry. The development of ketone esters has provided researchers with an invaluable tool to probe the physiological and therapeutic effects of ketosis with a level of control previously unattainable.

Current research is actively exploring the therapeutic potential of ketone esters in a wide array of conditions, including:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

-

Cardiovascular Disease: Heart failure and recovery from cardiac events.

-

Metabolic Syndrome: Type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

-

Performance Enhancement: Both physical and cognitive performance in elite athletes and military personnel.

-

Oncology: As an adjuvant to standard cancer therapies.

The future of this compound development will likely focus on optimizing formulations for specific applications, exploring different types of esters with varied pharmacokinetic profiles, and conducting large-scale clinical trials to validate their efficacy in various disease states. This field, born from a simple clinical observation, stands poised to deliver a new class of metabolic therapeutics with broad and significant potential.

References

Ketone Ester as a Signaling Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketone bodies, particularly β-hydroxybutyrate (BHB), have long been recognized as alternative energy substrates during periods of low glucose availability. However, a growing body of evidence has illuminated their role as potent signaling molecules, modulating a variety of metabolic and cellular pathways. Exogenous ketone esters, which can induce a state of nutritional ketosis without the need for a strict ketogenic diet, have emerged as valuable research tools and potential therapeutic agents. This technical guide provides a comprehensive overview of the signaling functions of ketone esters, with a focus on their impact on histone deacetylase (HDAC) inhibition, G protein-coupled receptor (GPCR) activation, and NLRP3 inflammasome regulation. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visual representations of the core signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Traditionally viewed as simple carriers of energy from the liver to extrahepatic tissues during fasting or prolonged exercise, ketone bodies are now understood to possess a range of signaling activities.[1] The primary ketone body, β-hydroxybutyrate (BHB), functions as an endogenous inhibitor of histone deacetylases (HDACs), binds to cell surface G-protein coupled receptors, and modulates inflammatory pathways such as the NLRP3 inflammasome.[1][2][3] Ketone esters are synthetic compounds that are hydrolyzed in the gut to release ketone bodies, leading to a rapid and sustained elevation of circulating ketone levels.[4] This allows for the study of ketosis in a controlled manner, independent of the confounding variables associated with a ketogenic diet. This guide will delve into the molecular mechanisms through which ketone esters exert their signaling effects.

Core Signaling Pathways of Ketone Esters

Histone Deacetylase (HDAC) Inhibition

A key signaling function of BHB is its ability to inhibit class I histone deacetylases (HDACs).[3][5] This inhibition leads to an increase in histone acetylation, which in turn alters gene expression.[5] Notably, this mechanism has been shown to upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5]

Caption: this compound-derived BHB inhibits Class I HDACs, leading to increased histone acetylation and the expression of stress resistance genes.

G Protein-Coupled Receptor (GPCR) Signaling

BHB and acetoacetate, another ketone body, can function as ligands for specific G protein-coupled receptors (GPCRs), including HCAR2 (also known as GPR109A) and FFAR3 (also known as GPR41).[3][6] The activation of these receptors, particularly HCAR2 on adipocytes, is known to inhibit lipolysis, thereby reducing the release of free fatty acids into the circulation.[7] This creates a negative feedback loop that can regulate ketone body production.[8]

Caption: BHB and Acetoacetate activate GPCRs on adipocytes, leading to the inhibition of lipolysis.

NLRP3 Inflammasome Inhibition

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, can lead to the release of pro-inflammatory cytokines.[2] BHB has been demonstrated to inhibit the activation of the NLRP3 inflammasome, suggesting a potential anti-inflammatory role for ketone bodies.[2] However, it is important to note that some studies involving acute oral ketone supplementation have reported an increase in markers of NLRP3 inflammasome activation in human monocytes, indicating that the effects may be complex and context-dependent.[9]

Caption: BHB can inhibit the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines.

Quantitative Data from Key Studies

The following tables summarize quantitative data from studies investigating the effects of this compound supplementation.

Table 1: Pharmacokinetics of this compound Supplementation

| Study Population | This compound Dose | Peak BHB Concentration (Cmax) | Time to Peak (Tmax) | Reference |

| Healthy Adults | 0.482 g/kg | 5.27 ± 0.93 mmol/L | ~1 hour | [10] |

| Healthy Adults | 12 g BHB equivalent | 2.8 mM | Not specified | [11] |

| Healthy Volunteers | Not specified | 3.30 mM | 1-2 hours | [12] |

Table 2: Metabolic Effects of this compound Supplementation

| Study Population | Intervention | Outcome Measure | Result | Reference |

| Healthy Adults | 10-day KME supplementation | Fasting Glucose | Increased after 10 days | [10] |

| Healthy Adults | Acute KME supplementation | Interstitial Fluid Glucose | Acutely suppressed | [10] |

| Adults with Obesity | Ketone monoester drink | Postprandial Glucose | Reduced by 8.0% vs. placebo | [12] |

| Pre-diabetic and Obese Individuals | Ketone esters and MCT | Blood Glucose and Triglycerides | Lowered | [13] |

Table 3: Effects of Ketone Esters on Inflammatory Markers

| Study Population | Intervention | Outcome Measure | Result | Reference |

| Healthy Males | Ketone salts (0.3 g/kg) | Caspase-1 activation | Increased vs. placebo | [9] |

| Healthy Males and Females | Ketone monoester (0.482 g/kg) | Caspase-1 activation | Increased vs. placebo | [9] |

| Humans with Obesity | Ketone monoester drink | LPS-stimulated Caspase-1 activation | Increased following glucose ingestion | [14] |

Experimental Protocols

In Vivo Ketone Body Metabolism Tracing

Objective: To trace the synthesis, transport, and utilization of ketone bodies in a living organism.

Methodology: This protocol is based on the use of stable isotope-labeled compounds.[8]

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required to achieve a steady metabolic state.[8]

-

Tracer Preparation: Prepare a sterile solution of a labeled ketone body tracer (e.g., ¹³C-labeled BHB) in saline.[8]

-

Tracer Administration: Administer the tracer via intravenous infusion. A priming dose may be used to rapidly achieve isotopic equilibrium.[8]

-

Blood Sampling: Collect blood samples at baseline and at regular intervals during the infusion.[8]

-

Sample Processing: Immediately centrifuge blood to separate plasma and store at -80°C.[8]

-

Mass Spectrometry Analysis: Derivatize plasma samples for gas chromatography-mass spectrometry (GC-MS) analysis or prepare for direct injection for ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine isotopic enrichment.[8]

Caption: A typical experimental workflow for in vivo ketone body metabolism tracing using stable isotopes.

Assessment of NLRP3 Inflammasome Activation

Objective: To quantify the activation of the NLRP3 inflammasome in response to this compound supplementation.

Methodology: This protocol is adapted from studies investigating the effects of exogenous ketones on inflammation.[9][14]

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial is recommended.

-

Participants: Recruit healthy volunteers or a specific patient population.

-

Intervention: Administer a this compound drink or a placebo.

-

Blood Collection: Collect whole blood samples at baseline and at specified time points post-ingestion.

-

Ex Vivo Stimulation: Culture whole blood samples with lipopolysaccharide (LPS) to stimulate an inflammatory response.

-

Quantification of Inflammasome Activation:

-

Caspase-1 Activation: Measure the activation of caspase-1 in monocytes using flow cytometry or western blotting.[9][14]

-

IL-1β Secretion: Quantify the concentration of secreted IL-1β in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[9][14]

-

Gene Expression: Analyze the mRNA levels of NLRP3 and IL1B in isolated peripheral blood mononuclear cells (PBMCs) using quantitative real-time PCR (qRT-PCR).[9]

-

Conclusion and Future Directions

Ketone esters have proven to be invaluable tools for elucidating the complex signaling roles of ketone bodies. Their ability to modulate gene expression through HDAC inhibition, influence metabolic processes via GPCR signaling, and regulate inflammatory pathways highlights their therapeutic potential for a range of conditions. However, the conflicting data regarding their effects on the NLRP3 inflammasome underscore the need for further research to understand the context-dependent nature of these responses. Future studies should focus on long-term supplementation, dose-response relationships, and the differential effects of various this compound formulations. A deeper understanding of these signaling pathways will be critical for the successful translation of this compound-based therapies into clinical practice.

References

- 1. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone body metabolism and the NLRP3 inflammasome in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Oral Ketone Supplementation Acutely Increases Markers of NLRP3 Inflammasome Activation in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the Metabolism of Exogenous Ketones in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for Metabolic Syndrome · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 13. mdpi.com [mdpi.com]

- 14. The Impact of Acute Ingestion of a Ketone Monoester Drink on LPS-Stimulated NLRP3 Activation in Humans with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Ketone Esters in Neuronal Tissue: A Technical Guide

An in-depth technical guide on the mechanism of action of ketone esters in neuronal tissue for researchers, scientists, and drug development professionals.

Introduction

Ketone esters are synthetic compounds that induce a state of nutritional ketosis, characterized by elevated levels of ketone bodies, primarily beta-hydroxybutyrate (BHB), in the blood. This elevation of ketone bodies provides an alternative energy source for the brain, particularly when glucose metabolism is impaired, a hallmark of several neurodegenerative diseases.[1][2] Beyond their role as a simple fuel source, ketone esters and their metabolic products exert a range of pleiotropic effects on neuronal tissue, including neuroprotection, anti-inflammatory actions, and modulation of synaptic plasticity. This technical guide provides an in-depth overview of the core mechanisms of action of ketone esters in neuronal tissue, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

The neuroprotective and performance-enhancing effects of ketone esters in neuronal tissue are multifaceted. The primary mechanisms can be categorized as follows:

-

Alternative Energy Metabolism: Ketone bodies, delivered via ketone esters, serve as a highly efficient alternative fuel for neurons.[3][4] This is particularly crucial in conditions of cerebral glucose hypometabolism.[1] Upon crossing the blood-brain barrier, BHB is converted to acetoacetate (B1235776) and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[3][5] This metabolic shift can lead to a more energetically favorable state in the brain.[5]

-

Reduction of Oxidative Stress: Ketone metabolism is associated with a reduction in the production of reactive oxygen species (ROS) and an enhancement of endogenous antioxidant systems.[4][6] Studies have shown that ketones can decrease mitochondrial ROS production by increasing the NAD+/NADH ratio.[4][7] Furthermore, BHB can inhibit histone deacetylases (HDACs), leading to the increased transcription of antioxidant enzymes.[8]

-

Anti-Inflammatory Effects: A key anti-inflammatory mechanism of ketone bodies is the inhibition of the NLRP3 (NOD-like receptor pyrin domain-containing 3) inflammasome.[2][9][10] BHB has been shown to attenuate the activation of caspase-1 and the subsequent secretion of pro-inflammatory cytokines like IL-1β.[2][9][10]

-

Modulation of Neuronal Excitability and Synaptic Plasticity: Ketone bodies can influence neuronal excitability, which may contribute to their anticonvulsant effects. They have been shown to reduce the levels of the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA in the brain.[11][12][13] Additionally, ketones can impact synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[14][15]

-

Epigenetic Regulation through HDAC Inhibition: BHB is a natural inhibitor of class I histone deacetylases (HDACs).[16][17] This inhibition leads to increased histone acetylation, which alters gene expression, promoting the transcription of genes involved in antioxidant defense and metabolic regulation.[8]

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Some studies suggest that ketone bodies may increase the expression of BDNF, a key protein involved in neuronal survival, growth, and synaptic plasticity.[18][19][20] However, the evidence in humans remains inconsistent.[21][22]

Quantitative Data

The following tables summarize quantitative data from key studies on the effects of ketone esters in neuronal tissue.

Table 1: Effects of Ketone Ester Administration on Brain Metabolites

| Parameter | Model/Subject | This compound Dose | Change from Baseline/Control | Reference |

| Blood BHB | Humans with AUD | 395 mg/kg | Elevated compared to baseline | [1] |

| Anterior Cingulate BHB | Humans with AUD | 395 mg/kg | Elevated compared to baseline | [1] |

| Whole-brain CMRglc | Humans with AUD | 395 mg/kg | Decreased by 17% | [1] |

| Blood Glucose | Humans with AUD | 395 mg/kg | Lower than baseline | [1] |

| Anterior Cingulate GABA | Healthy Humans | d-βHB monoester | Significantly reduced | [11][12] |

| Posterior Cingulate GABA | Healthy Humans | d-βHB monoester | Significantly reduced | [11][12] |

| Anterior Cingulate Glutamate | Healthy Humans | d-βHB monoester | Significantly reduced | [11][12] |

| Posterior Cingulate Glutamate | Healthy Humans | d-βHB monoester | Significantly reduced | [11][12] |

| Blood BHB | Healthy Humans | Ketone salt | 0.2 ± 0.1 mM to 0.9 ± 0.2 mM | [23] |

| Blood BHB | Healthy Humans | Ketone monoester | 0.2 ± 0.1 mM to 3.2 ± 0.6 mM | [23] |

| Blood BHB | Male Rats | 0.5 ml/kg | Increased to ~1.0 mmol/L at 30-60 min | [24] |

| Plasma BHB | Non-fasted Mice | 3 mg/g | Reached Cmax of 6.83 ± 0.19 mmol/L at 30 min | [3] |

Table 2: Effects of Ketone Esters on Inflammatory Markers and Oxidative Stress

| Parameter | Model/Subject | This compound/BHB Treatment | Outcome | Reference |

| LPS-stimulated Caspase-1 activation | Humans with Obesity | 482 mg/kg KE | No significant difference from placebo | [2][9][10] |

| LPS-stimulated IL-1β secretion | Humans with Obesity | 482 mg/kg KE | No significant difference from placebo | [2][9][10] |

| Plasma IL-1β | Humans with Obesity | 482 mg/kg KE | Decreased from fasting baseline to 60 min post-glucose | [2][9][10] |

| Monocyte Caspase-1 activation | Healthy Humans | Ketone salt & monoester | Increased 30 minutes after consumption | [23] |

| IL-1β secretion | Healthy Humans | Ketone monoester | Increased from 9.1 ± 7.6 pg/mL to 10.9 ± 6.5 pg/mL | [23] |

| Oxidized protein (carbonylation) | 3xTgAD Mice | KE-supplemented diet (8 months) | Decreased by 19% in hippocampus | [5] |

| Oxidized lipids (4-HNE) | 3xTgAD Mice | KE-supplemented diet (8 months) | 3-fold decrease in hippocampus | [5] |

| Mitochondrial ROS production | Rat neocortical neurons | 1 mM BHB + 1 mM AcAc | Significantly decreased | [7] |

Table 3: Effects of Ketone Esters on Energetics and Synaptic Plasticity

| Parameter | Model/Subject | This compound/BHB Treatment | Outcome | Reference |

| ΔG of ATP hydrolysis | 3xTgAD Mice | KE-supplemented diet (8 months) | Increased from -59.3 ± 0.4 to -64.3 ± 0.5 kJ/mol in hippocampus | [5] |

| Long-Term Potentiation (LTP) | Rat hippocampal slices | 1 mM ACA + 1 mM BHB | Prevented H₂O₂-mediated impairment | [14] |

| Latency to audiogenic seizure | Angelman Syndrome Mice | KE ad libitum (8 weeks) | Significantly increased | [15] |

| Kainic acid seizure score | Angelman Syndrome Mice | KE ad libitum (8 weeks) | Significantly reduced | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research in neuronal tissue.

Protocol 1: In Vivo Administration of Ketone Esters to Rodent Models

-

Objective: To induce a state of nutritional ketosis in rodents for subsequent behavioral or neurochemical analysis.

-

Materials:

-

This compound (e.g., (R)-3-hydroxybutyl (R)-3-hydroxybutyrate)

-

Vehicle (e.g., water, or incorporation into diet)

-

Oral gavage needles

-

Animal balance

-

Blood ketone and glucose meter with corresponding test strips

-

-

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, ad libitum access to standard chow and water) for at least one week prior to the experiment.

-

Dosage Preparation: Prepare the this compound solution at the desired concentration. For oral gavage, a common dose is in the range of 0.5 ml/kg to 3 mg/g of body weight.[3][24] For dietary administration, the this compound can be incorporated into the rodent chow at a specific percentage by weight.[5][25]

-

Administration:

-

Oral Gavage: Weigh the animal to determine the precise volume of this compound solution to administer. Gently restrain the animal and insert the gavage needle into the esophagus to deliver the solution directly into the stomach.

-

Dietary Administration: Provide the this compound-enriched diet to the animals ad libitum. Monitor food intake and body weight regularly.

-

-

Monitoring Ketosis: At specified time points after administration, measure blood ketone (BHB) and glucose levels. A small blood sample can be obtained from the tail vein.

-

Subsequent Analyses: Following the desired treatment period, animals can be subjected to behavioral testing, or tissues can be collected for neurochemical or histological analysis.

-

Protocol 2: Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

-

Objective: To assess the effect of ketone bodies on synaptic plasticity in the hippocampus.

-

Materials:

-

Rodent (rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2.5 MgSO₄, 3.4 CaCl₂, 26 NaHCO₃, 10 glucose, pH 7.4.[14]

-

Ketone bodies (e.g., β-hydroxybutyrate, acetoacetate)

-

Recording chamber and perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

-

Procedure:

-

Slice Preparation: Anesthetize the rodent and rapidly dissect the brain in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick horizontal hippocampal slices using a vibratome.

-

Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single pulses to the stimulating electrode at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP amplitude for at least 20 minutes.

-

Ketone Application: If testing the effects of ketones, perfuse the slice with aCSF containing the desired concentration of ketone bodies (e.g., 1 mM BHB and 1 mM acetoacetate) for a specified period before LTP induction.[14]

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

-

Data Analysis: Express the fEPSP slope or amplitude as a percentage of the pre-LTP baseline.

-

Protocol 3: Assessment of Oxidative Stress in Neuronal Tissue

-

Objective: To quantify markers of oxidative damage in brain tissue following this compound treatment.

-

Materials:

-

Brain tissue homogenates

-

Protein carbonyl assay kit (e.g., using 2,4-dinitrophenylhydrazine (B122626) - DNPH)

-

Lipid peroxidation assay kit (e.g., measuring 4-hydroxynonenal (B163490) - 4-HNE)

-

Spectrophotometer or plate reader

-

-

Procedure (Protein Carbonylation):

-

Homogenize brain tissue in a suitable buffer.

-

Treat the protein sample with DNPH to form stable dinitrophenyl (DNP) hydrazone adducts.

-

Precipitate the proteins with trichloroacetic acid (TCA) and wash with ethanol/ethyl acetate (B1210297) to remove free DNPH.

-

Resuspend the protein pellet in a denaturing agent (e.g., guanidine (B92328) hydrochloride).

-

Measure the absorbance of the DNP adducts at ~375 nm.

-

Calculate the protein carbonyl content relative to the total protein concentration.

-

-

Procedure (Lipid Peroxidation - 4-HNE):

-

Homogenize brain tissue and extract lipids.

-

Use a competitive ELISA-based assay where 4-HNE in the sample competes with a 4-HNE-coated plate for a limited amount of anti-4-HNE antibody.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a colorimetric signal.

-

The intensity of the color is inversely proportional to the amount of 4-HNE in the sample.

-

Quantify the 4-HNE concentration using a standard curve.

-

Protocol 4: Quantification of Histone Deacetylase (HDAC) Activity in Brain Tissue

-

Objective: To measure the inhibitory effect of BHB on HDAC activity in the brain.

-

Materials:

-

Mouse brain tissue

-

Nuclear extraction kit or buffers

-

Fluorometric HDAC activity assay kit (e.g., using Boc-Lys(Ac)-AMC as a substrate)

-

Fluorometer or plate reader

-

-

Procedure:

-

Nuclear Protein Extraction: Isolate nuclei from brain tissue homogenates using a commercially available kit or a standard protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the nuclear lysate using a standard method (e.g., BCA assay).

-

HDAC Activity Assay:

-

In a microplate, add the nuclear lysate (containing HDAC enzymes) to the assay buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[16]

-

Stop the reaction and add a developer solution containing trypsin, which digests the deacetylated substrate to release a fluorescent product.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Quantify HDAC activity based on the fluorescence signal and normalize to the amount of protein in the lysate. Compare the activity in samples from control and this compound-treated animals.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: this compound metabolism in neuronal tissue.

Caption: Anti-inflammatory action of BHB via NLRP3 inhibition.

Caption: Epigenetic regulation by BHB through HDAC inhibition.

Caption: Experimental workflow for assessing LTP in hippocampal slices.

Ketone esters represent a promising therapeutic strategy for a range of neurological disorders. Their mechanism of action in neuronal tissue is complex and multifaceted, extending beyond simple energy provision to include potent anti-inflammatory, antioxidant, and epigenetic effects. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of ketone esters for brain health. Continued research is necessary to fully elucidate the intricate signaling pathways involved and to optimize the clinical application of these remarkable compounds.

References

- 1. medrxiv.org [medrxiv.org]

- 2. The Impact of Acute Ingestion of a Ketone Monoester Drink on LPS-Stimulated NLRP3 Activation in Humans with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis [frontiersin.org]

- 5. Effects of a dietary this compound on hippocampal glycolytic and TCA cycle intermediates and amino acids in a 3xTgAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Impact of Acute Ingestion of a Ketone Monoester Drink on LPS-Stimulated NLRP3 Activation in Humans with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute administration of ketone beta-hydroxybutyrate downregulates 7T proton magnetic resonance spectroscopy-derived levels of anterior and posterior cingulate GABA and glutamate in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute administration of ketone beta-hydroxybutyrate downregulates 7T proton magnetic resonance spectroscopy-derived levels of anterior and posterior cingulate GABA and glutamate in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative Impairment of Hippocampal Long-term Potentiation Involves Activation of Protein Phosphatase 2A and Is Prevented by Ketone Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Effect of Exogenous Ketone Monoester Ingestion on Plasma BDNF During an Oral Glucose Tolerance Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exercise promotes the expression of brain derived neurotrophic factor (BDNF) through the action of the ketone body β-hydroxybutyrate | eLife [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. examine.com [examine.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. A this compound diet exhibits anxiolytic and cognition-sparing properties, and lessens amyloid and tau pathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Ketone Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction